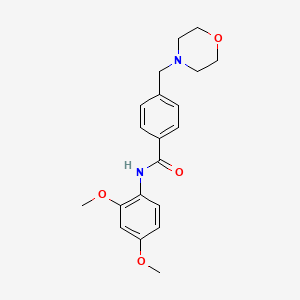
N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to modulate various physiological processes in the body.
Wirkmechanismus
DMXB-A acts as a selective agonist for the α7 subtype of N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamides, which are widely distributed in the brain and other tissues. Activation of α7 N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamides by DMXB-A leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, modulates various physiological processes such as synaptic plasticity, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by modulating the release of cytokines and other inflammatory mediators. DMXB-A has also been shown to promote neuroprotection by reducing oxidative stress and improving mitochondrial function. Additionally, it has been shown to improve cognitive function by enhancing synaptic plasticity and memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 N-(2,4-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide subtype, which allows for the specific modulation of this receptor. Additionally, DMXB-A has been shown to have a high degree of potency and efficacy, which makes it a useful tool for studying the effects of α7 this compound activation. However, DMXB-A has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Additionally, DMXB-A has a short half-life, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One area of research is the development of novel analogs of DMXB-A with improved pharmacological properties, such as increased potency or longer half-life. Another area of research is the investigation of the effects of DMXB-A in various disease models, such as Alzheimer's disease or addiction. Additionally, the mechanism of action of DMXB-A on other physiological processes, such as immune function or cardiovascular function, could be explored. Finally, the development of DMXB-A as a potential therapeutic agent for various diseases could be investigated further.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. DMXB-A has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in the brain.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-7-8-18(19(13-17)25-2)21-20(23)16-5-3-15(4-6-16)14-22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVNPMCLHVBTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B3451587.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3451603.png)
![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3451605.png)

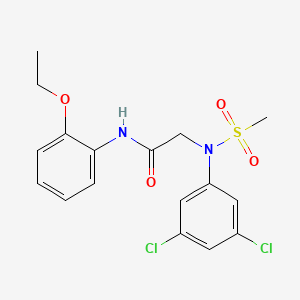
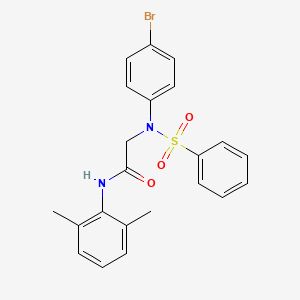

![N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3451630.png)

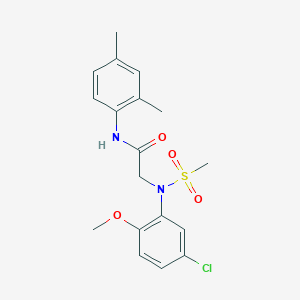
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3451652.png)
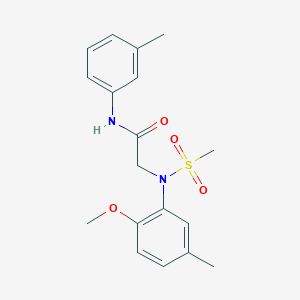
![N~2~-(2-methoxy-5-methylphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451660.png)
